molecular formula C12H18O2 B14626944 2,3-Dimethoxy-1-methyl-4-(propan-2-yl)benzene CAS No. 57689-23-3

2,3-Dimethoxy-1-methyl-4-(propan-2-yl)benzene

Katalognummer: B14626944
CAS-Nummer: 57689-23-3
Molekulargewicht: 194.27 g/mol
InChI-Schlüssel: REQCNFPLPYDNEG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethoxy-1-methyl-4-(propan-2-yl)benzene can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of 1,4-dimethoxybenzene with 3-methyl-2-butanol in the presence of sulfuric acid . The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the aromatic ring to form the desired product.

Industrial Production Methods

Industrial production of this compound typically involves similar Friedel-Crafts alkylation reactions, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Dimethoxy-1-methyl-4-(propan-2-yl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

2,3-Dimethoxy-1-methyl-4-(propan-2-yl)benzene has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2,3-Dimethoxy-1-methyl-4-(propan-2-yl)benzene involves its interaction with molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the aromatic ring acts as a nucleophile and reacts with electrophiles to form substituted products . The specific pathways and targets depend on the nature of the substituents introduced during these reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,4-Dimethoxybenzene: Lacks the isopropyl group and has different reactivity.

    2,3-Dimethoxy-1-methylbenzene: Similar structure but without the isopropyl group.

    4-Isopropyltoluene: Similar structure but lacks the methoxy groups.

Uniqueness

2,3-Dimethoxy-1-methyl-4-(propan-2-yl)benzene is unique due to the combination of methoxy, methyl, and isopropyl groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

57689-23-3

Molekularformel

C12H18O2

Molekulargewicht

194.27 g/mol

IUPAC-Name

2,3-dimethoxy-1-methyl-4-propan-2-ylbenzene

InChI

InChI=1S/C12H18O2/c1-8(2)10-7-6-9(3)11(13-4)12(10)14-5/h6-8H,1-5H3

InChI-Schlüssel

REQCNFPLPYDNEG-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=C(C=C1)C(C)C)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.